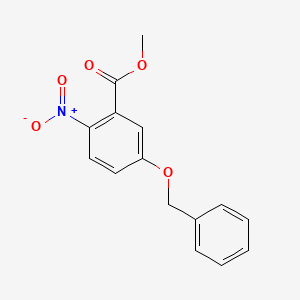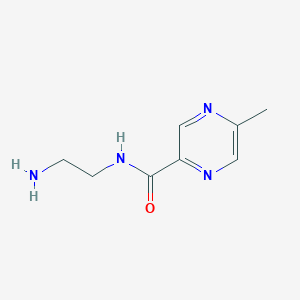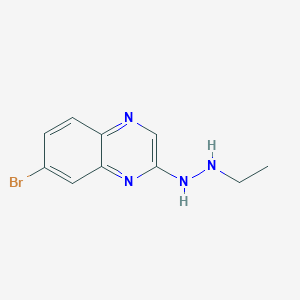![molecular formula C12H9N3O B13873751 4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)
4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a pyridin-2-one moiety. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Sandmeyer reaction, which involves the reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . Another approach includes the use of radical reactions for direct functionalization .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
Types of Reactions
4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially with primary or secondary amines.
Common Reagents and Conditions
Oxidation: Metal-free oxidants such as peroxides.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Amines and boronic acids in Suzuki–Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the FLT3-ITD and BCR-ABL pathways, which are involved in cancer cell proliferation . The compound may also interact with other cellular pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridines: A broader class that includes various derivatives with different substituents.
Uniqueness
4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one is unique due to its specific fusion of the imidazo[1,2-a]pyridine core with a pyridin-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific applications .
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H9N3O/c16-12-8-9(1-3-14-12)10-2-5-15-6-4-13-11(15)7-10/h1-8H,(H,14,16) |
InChI Key |
AKNJXZBDOLGURV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1C2=CC3=NC=CN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


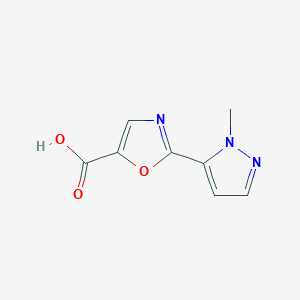
![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)
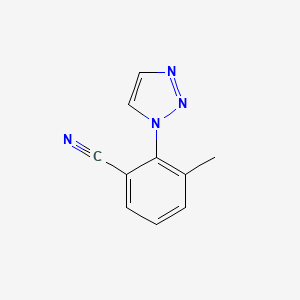
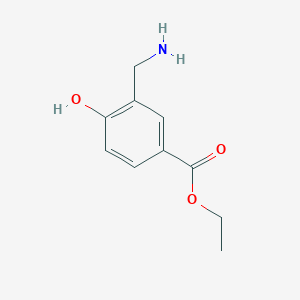
![3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)

![6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine](/img/structure/B13873700.png)
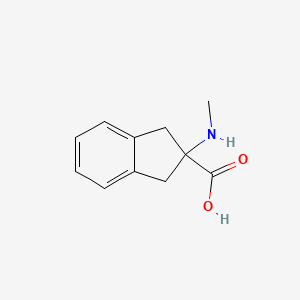
![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
